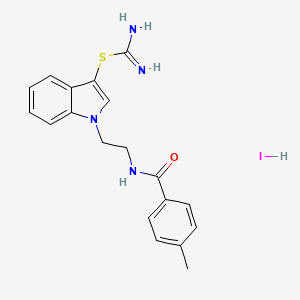

1-(2-(4-methylbenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-(4-methylbenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide, also known as AG490, is a potent inhibitor of Janus Kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways. It is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Aplicaciones Científicas De Investigación

Synthesis and Antiallergic Agents

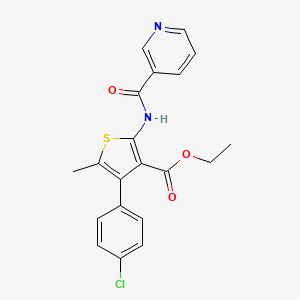

Research has been conducted on a series of compounds prepared in search of novel antiallergic compounds, which includes the synthesis of ethyl (2-methyindol-3-yl)acetates. These compounds were synthesized by indolization under Fischer conditions followed by amidification. One specific compound demonstrated significant antiallergic potency, suggesting that derivatives within this class could have potential as antiallergic agents (Menciu et al., 1999).

Antimicrobial and Antifungal Activities

A study on the synthesis of a bis(N-heterocyclic carbene) (NHC) silver complex from methylated caffeine showed antimicrobial activity against resistant respiratory pathogens, indicating that compounds with similar structural motifs may possess antimicrobial or antifungal properties. This particular complex demonstrated minimal gene expression changes in murine respiratory epithelial cells at effective concentrations against pathogens (Kascatan-Nebioglu et al., 2006).

Carbonic Anhydrase Inhibitors

Research on 1H‐indole‐2,3‐dione 3‐thiosemicarbazones with a 3‐sulfamoylphenyl moiety revealed their application as selective inhibitors of human carbonic anhydrases, a target for therapeutic intervention in various conditions including glaucoma, epilepsy, and cancer. The compounds demonstrated subnanomolar to low nanomolar levels of inhibitory effects, indicating their potential in drug discovery and development (Eraslan-Elma et al., 2022).

Palladium Iodide Catalyzed Syntheses

A study on the palladium iodide-catalyzed oxidative carbonylation of 2-alkynylbenzamides to form functionalized isoindolinone and isobenzofuranimine derivatives highlights the versatility of such compounds in organic synthesis, potentially leading to novel therapeutic agents (Mancuso et al., 2014).

Propiedades

IUPAC Name |

[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl] carbamimidothioate;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4OS.HI/c1-13-6-8-14(9-7-13)18(24)22-10-11-23-12-17(25-19(20)21)15-4-2-3-5-16(15)23;/h2-9,12H,10-11H2,1H3,(H3,20,21)(H,22,24);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVXPJHEMCVBFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SC(=N)N.I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21IN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(4-methylbenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2995952.png)

![N-[2-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2995957.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2995959.png)

![N-[1-(4-methoxyphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-indole-5-carboxamide](/img/structure/B2995960.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2995965.png)

![N-(4-(pyrrolidin-1-yl)butyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2995969.png)